molecular formula C8H7N3O2 B8227137 2-(Methylamino)-3-nitrobenzonitrile

2-(Methylamino)-3-nitrobenzonitrile

Cat. No.: B8227137
M. Wt: 177.16 g/mol
InChI Key: VWVPMJPRMCTNKG-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-nitrobenzonitrile is a synthetically valuable, nitrile-substituted aromatic compound that serves as a versatile intermediate in advanced organic synthesis and drug discovery research. The molecular structure incorporates multiple functional groups—including a nitrile, a methylamino group, and a nitro moiety—that provide distinct sites for chemical modification and molecular diversification. This compound is particularly useful for constructing complex heterocyclic frameworks often found in pharmacologically active molecules. In medicinal chemistry research, the nitrile group often acts as a key bioisostere, capable of forming hydrogen bonds with biological targets, such as enzyme active sites, mimicking the binding behavior of carbonyl groups or other hydrogen bond acceptors . This property is exploited in the design of enzyme inhibitors, including non-steroidal aromatase inhibitors for cancer research and kinase inhibitors. The methylamino group offers a site for further functionalization, while the electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution and reduction reactions, enabling the synthesis of various amino and other derivatives. The compound exhibits stability under standard laboratory conditions and is suitable for controlled reactions requiring precise modifications to aromatic systems. It is supplied as a research-grade material strictly for use in laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(methylamino)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-8-6(5-9)3-2-4-7(8)11(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPMJPRMCTNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The methylamino group at position 2 acts as a strong ortho/para-directing activator, facilitating nitration at position 3. The cyano group at position 1 exerts a weaker meta-directing effect, reinforcing selectivity for the 3-position.

Procedure :

  • Reagents : 2-(Methylamino)benzonitrile, HNO₃ (90%), H₂SO₄ (98%)

  • Conditions : 0–5°C, 4–6 hours.

  • Workup : Quench with ice, neutralize with NaHCO₃, extract with dichloromethane.

Yield and Byproducts

  • Yield : 55–70%.

  • Byproducts :

    • 2-(Methylamino)-5-nitrobenzonitrile (para-isomer, 15–20%).

    • Oxidized derivatives (e.g., nitroso compounds, <5%).

Table 1: Optimization of Direct Nitration

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents over-nitration
HNO₃:H₂SO₄ Ratio1:3 (v/v)Maximizes nitronium ion concentration
Reaction Time4–6 hoursBalances completeness vs. decomposition

Nucleophilic Substitution on Halogenated Precursors

Synthesis of 2-Fluoro-3-nitrobenzonitrile

Step 1 : Nitration of 2-fluorobenzonitrile:

  • Conditions : HNO₃/H₂SO₄, 50°C, 3 hours.

  • Regioselectivity : Fluorine directs nitro to position 3 (meta to cyano).

Step 2 : Methylamine Substitution:

  • Reagents : 2-Fluoro-3-nitrobenzonitrile, methylamine (40% aq.), DMF.

  • Conditions : 80°C, 12 hours, K₂CO₃ as base.

  • Yield : 75–85%.

Advantages Over Direct Nitration

  • Regiocontrol : Avoids isomer formation.

  • Scalability : Suitable for multi-gram synthesis.

Table 2: Halogen Substitution vs. Direct Nitration

MetricHalogen SubstitutionDirect Nitration
Regioselectivity>95%70–80%
Typical Yield80–85%55–70%
Byproduct Formation<5%15–25%

Multi-Step Synthesis via Intermediate Formation

Suzuki-Miyaura Coupling Approach

Step 1 : Synthesis of Boronic Ester Intermediate:

  • Substrate : 3-Nitrobenzonitrile-2-boronic acid pinacol ester.

  • Coupling Partner : Methylamine derivative (e.g., CH₃NH-Bpin).

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

  • Yield : 60–65%.

Reductive Amination Pathway

Step 1 : Nitration of 2-Aminobenzonitrile:

  • Protection : Acetylate amine to form 2-acetamidobenzonitrile.

  • Nitration : Introduce nitro at position 3.

  • Deprotection : Hydrolyze acetamide with HCl/EtOH.

  • Overall Yield : 50–55%.

Industrial Production Considerations

Continuous Flow Nitration

  • System : Microreactor with HNO₃/H₂SO₄.

  • Benefits :

    • Enhanced heat dissipation (prevents thermal runaway).

    • 20–30% higher yield vs. batch processing.

Catalyst Recycling

  • Metal Catalysts : Mn(OAc)₂/Co(OAc)₂ mixtures reduce reaction time by 40%.

  • Solvent Recovery : O-dichlorobenzene/n-caproic acid mixtures reused for 5–7 cycles .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of suitable solvents and catalysts.

Major Products Formed

    Reduction: 2-(Methylamino)-3-aminobenzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-3-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-nitrobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds or engage in nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Methylamino)-3-nitrobenzonitrile with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Toxicity
This compound C₈H₇N₃O₂ 177.16 Nitrile, nitro, methylamino Potential synthetic intermediate; reactivity understudied
Methyl 2-amino-3-nitrobenzoate C₈H₈N₂O₄ 196.16 Ester, nitro, amino Pharmaceutical synthesis (e.g., Amylocaine impurity)
3-Fluoro-N-methylcathinone (3-FMC) C₁₀H₁₂FNO 181.21 Ketone, methylamino, fluorophenyl Neurotoxic stimulant; dopamine reuptake inhibition
2-Butenenitrile,2-acetyl-3-(methylamino)- C₇H₁₀N₂O 138.17 Nitrile, acetyl, methylamino Unclear; structural analog with unsaturated backbone

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylamino)-3-nitrobenzonitrile, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via sequential nitration and substitution reactions. For example, starting with a benzonitrile precursor (e.g., 2-methylbenzonitrile), nitration at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) achieves regioselectivity . Subsequent methylation of the amino group can employ methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate intermediates. Yield optimization requires precise stoichiometric ratios, temperature control during nitration (to avoid over-nitration), and inert atmospheres to prevent oxidation of sensitive intermediates .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the methylamino group (δ ~2.8 ppm for CH₃-NH) and nitrobenzonitrile backbone. Discrepancies in peak splitting may arise from rotational isomerism; variable-temperature NMR can resolve this .
  • HPLC-PDA : To assess purity (>98%) and detect byproducts (e.g., unreacted nitrile precursors).
  • FT-IR : Nitrile stretches (~2220 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) confirm functional groups. Contradictions between observed and expected spectra may indicate tautomerism or solvent effects, necessitating computational validation (DFT) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

  • Methodological Answer : The electron-withdrawing nitro and nitrile groups deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to the methylamino group. For example, halogenation (e.g., bromination) requires Lewis acid catalysts (FeBr₃) and elevated temperatures. Kinetic vs. thermodynamic product distributions must be analyzed via time-resolved HPLC-MS, as competing resonance effects from the methylamino group can lead to unexpected regioselectivity .

Q. What strategies address contradictions in biological activity data across studies involving this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility) or impurity profiles. To mitigate:

  • Standardized Bioassays : Use reference standards (e.g., USP-grade compounds) for activity comparisons .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing nitro with cyano groups) and correlate changes with activity trends. For example, replacing the nitro group with a methoxy group in analogs reduces electron-withdrawing effects, altering binding affinity in enzyme inhibition assays .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model protonation states and hydrolysis pathways. The nitrile group is prone to hydrolysis under acidic conditions, forming the corresponding amide. Experimental validation via pH-dependent stability studies (monitored by LC-MS) confirms computational predictions. For instance, at pH < 3, rapid degradation occurs, whereas neutral pH solutions remain stable for >24 hours .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)-3-nitrobenzonitrile
Reactant of Route 2
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2-(Methylamino)-3-nitrobenzonitrile

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